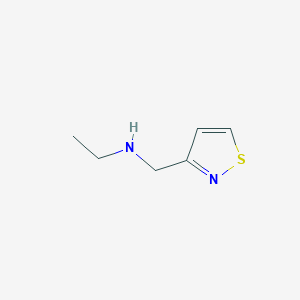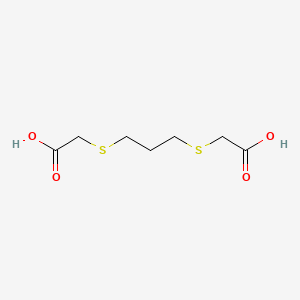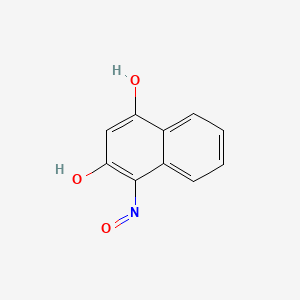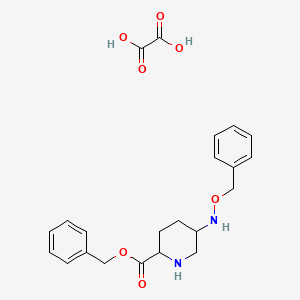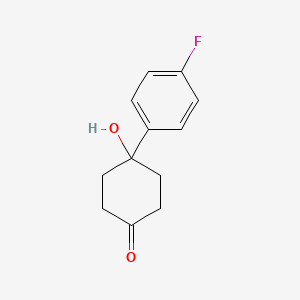
4-(4-Fluorophenyl)-4-hydroxycyclohexan-1-one
概述
描述
4-(4-Fluorophenyl)-4-hydroxycyclohexan-1-one is a chemical compound characterized by the presence of a fluorophenyl group attached to a hydroxycyclohexanone structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenyl)-4-hydroxycyclohexan-1-one typically involves the reaction of p-fluorobenzaldehyde with cyclohexanone in the presence of a suitable catalyst. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the desired product. The reaction can be carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of optimized reaction conditions, such as temperature control and efficient mixing, is crucial to achieve high yields and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the compound from reaction by-products.
化学反应分析
Types of Reactions: 4-(4-Fluorophenyl)-4-hydroxycyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of 4-(p-Fluorophenyl)-4-oxocyclohexanone or 4-(p-Fluorophenyl)cyclohexanecarboxylic acid.
Reduction: Formation of 4-(p-Fluorophenyl)-4-hydroxycyclohexanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
4-(4-Fluorophenyl)-4-hydroxycyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of 4-(4-Fluorophenyl)-4-hydroxycyclohexan-1-one involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The hydroxy group may also participate in hydrogen bonding interactions, further influencing the compound’s biological effects.
相似化合物的比较
4-(p-Chlorophenyl)-4-hydroxycyclohexanone: Similar structure but with a chlorine atom instead of fluorine.
4-(p-Methylphenyl)-4-hydroxycyclohexanone: Contains a methyl group instead of fluorine.
4-(p-Bromophenyl)-4-hydroxycyclohexanone: Features a bromine atom in place of fluorine.
Uniqueness: 4-(4-Fluorophenyl)-4-hydroxycyclohexan-1-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C12H13FO2 |
|---|---|
分子量 |
208.23 g/mol |
IUPAC 名称 |
4-(4-fluorophenyl)-4-hydroxycyclohexan-1-one |
InChI |
InChI=1S/C12H13FO2/c13-10-3-1-9(2-4-10)12(15)7-5-11(14)6-8-12/h1-4,15H,5-8H2 |
InChI 键 |
JFJXHTCDSDMHPT-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1=O)(C2=CC=C(C=C2)F)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-tert-Butyl 3-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate](/img/structure/B8754817.png)

![1H-Pyrrolo[2,3-b]pyridine, 3-methyl-5-phenyl-1-(phenylsulfonyl)-4-(1-piperazinyl)-](/img/structure/B8754835.png)


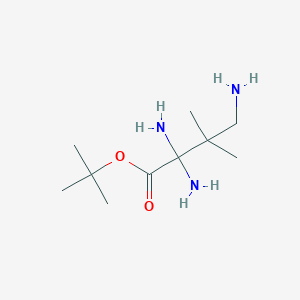
![(S)-tert-butyl 2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate](/img/structure/B8754868.png)
![N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B8754872.png)
